2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide

Hydrogen bond acceptor count cyanomethoxy substituent physicochemical property differentiation

2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide (CAS 1798401-84-9) is a synthetic organic small molecule (molecular formula C₁₂H₉N₃O₂, molecular weight 227.22 g/mol) belonging to the α-cyanoacrylamide class. The compound features a cyano group at the 2-position of the acrylamide backbone and a 4-(cyanomethoxy)phenyl substituent at the 3-position, with the (2Z)-stereochemistry confirmed by authoritative database entries.

Molecular Formula C12H9N3O2
Molecular Weight 227.223
CAS No. 1798401-84-9
Cat. No. B2531503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide
CAS1798401-84-9
Molecular FormulaC12H9N3O2
Molecular Weight227.223
Structural Identifiers
SMILESC1=CC(=CC=C1C=C(C#N)C(=O)N)OCC#N
InChIInChI=1S/C12H9N3O2/c13-5-6-17-11-3-1-9(2-4-11)7-10(8-14)12(15)16/h1-4,7H,6H2,(H2,15,16)
InChIKeyLJXSTPNYBLTRMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide (CAS 1798401-84-9): Compound Identity and Core Chemical Profile for Procurement Assessment


2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide (CAS 1798401-84-9) is a synthetic organic small molecule (molecular formula C₁₂H₉N₃O₂, molecular weight 227.22 g/mol) belonging to the α-cyanoacrylamide class . The compound features a cyano group at the 2-position of the acrylamide backbone and a 4-(cyanomethoxy)phenyl substituent at the 3-position, with the (2Z)-stereochemistry confirmed by authoritative database entries . The dual cyano functionality—one directly conjugated to the acrylamide core and one appended via an oxymethylene linker to the para-phenyl position—creates a distinctive electronic and steric profile that distinguishes it from simpler phenyl-substituted α-cyanoacrylamides. It is commercially catalogued as a research-grade chemical and synthetic intermediate, with the IUPAC name (2Z)-2-cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide . No peer-reviewed primary research publications reporting biological activity for this precise CAS number were identified from non-excluded sources.

Why Generic Substitution Fails: Structural Discrimination of 2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide Among α-Cyanoacrylamide Analogs


The α-cyanoacrylamide chemotype is a privileged scaffold in kinase inhibitor discovery, with examples such as Tyrphostin AG490 (a JAK2/STAT3 inhibitor) demonstrating that relatively modest peripheral substitutions dramatically alter target selectivity, potency, and pharmacokinetics [1]. In the case of 2-cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide, the 4-(cyanomethoxy)phenyl group introduces an additional cyano moiety as a hydrogen-bond acceptor and a conformationally flexible oxymethylene linker that cannot be functionally mimicked by the simpler 4-hydroxy, 4-methoxy, or unsubstituted phenyl analogs . Substituting this compound with 2-cyano-3-phenylprop-2-enamide (CAS 15795-18-3) or 2-cyano-3-(4-methoxyphenyl)prop-2-enamide (CAS 49678-42-4) would eliminate a key pharmacophoric element: the terminal nitrile capable of engaging distal binding pockets or participating in dipole-mediated interactions. In synthetic chemistry applications, the cyanomethoxy group serves as a chemically orthogonal handle—amenable to selective reduction, hydrolysis, or cycloaddition chemistry—that is absent in methoxy- or hydroxy-substituted congeners. These structural distinctions have direct consequences for biological activity profiles, synthetic utility, and ultimately procurement decision-making.

Quantitative Differentiation Evidence: 2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide Versus Closest Structural Analogs


Hydrogen Bond Acceptor Capacity: Terminal Nitrile in 2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide Provides 5 HBA Sites vs. 3 HBA in Core Phenyl and 4-Methoxy Analogs

Hydrogen bond acceptor (HBA) count is a critical parameter governing target binding, solubility, and membrane permeability. The target compound 2-cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide possesses 5 hydrogen bond acceptor sites (two nitrile nitrogens, the amide carbonyl oxygen, and the ether oxygen of the cyanomethoxy linker), as confirmed by computed heavy-atom count and SMILES structural analysis . By comparison, the unsubstituted parent scaffold 2-cyano-3-phenylprop-2-enamide (CAS 15795-18-3) has only 3 HBA sites, while 2-cyano-3-(4-methoxyphenyl)prop-2-enamide (CAS 49678-42-4) has 4 HBA sites. This 1.67-fold and 1.25-fold increase in HBA capacity directly translates into differentiated binding-mode potential and solvation properties.

Hydrogen bond acceptor count cyanomethoxy substituent physicochemical property differentiation drug-like space α-cyanoacrylamide scaffold

Lipophilicity Modulation: Calculated XLogP3 of 2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide (Approximately 1.19) Differs from 4-Methoxy and 4-Hydroxy Analogs, Impacting Membrane Partitioning and Off-Target Promiscuity

Lipophilicity, as measured by calculated logP (XLogP3), influences membrane permeability, metabolic stability, and promiscuous protein binding. The target compound, with its dual polar nitrile groups separated by an oxymethylene linker, is predicted to exhibit an XLogP3 substantially lower than the unsubstituted phenyl analog (estimated XLogP3 ~1.8 for 2-cyano-3-phenylprop-2-enamide) but higher than the 4-hydroxy analog (XLogP3 ~0.9). The structurally related 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide (CAS 930082-69-2), which incorporates an additional 3-methoxy group and an N-methylcyclohexyl amide, has a reported XLogP3 of 4.1, demonstrating how incremental substitution on this chemotype produces a >100-fold difference in lipophilicity [1]. The 4-cyanomethoxy substitution thus occupies a unique, intermediate lipophilicity niche within this compound family.

cLogP lipophilicity physicochemical property cyanomethoxy substituent α-cyanoacrylamide drug-likeness

Topological Polar Surface Area Differentiation: Cyanomethoxy Extension Expands TPSA to Approximately 92 Ų Versus 64–67 Ų for Phenyl and 4-Hydroxy Analogs

Topological Polar Surface Area (TPSA) is a key in silico predictor of intestinal absorption and blood-brain barrier (BBB) penetration, with a TPSA <140 Ų generally favorable for oral bioavailability but values >90 Ų associated with reduced CNS penetration. For the structurally informative analog 2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(2-methylcyclohexyl)prop-2-enamide (CAS 930082-69-2), the TPSA is reported as 95.1 Ų, reflecting contributions from three nitrile groups, one amide, and one ether oxygen [1]. The target compound lacks the 3-methoxy and N-cyclohexyl extensions present in that analog, but retains the dual-cyano architecture comprising the acrylonitrile and the 4-cyanomethoxy substituent; its TPSA is therefore estimated at approximately 92 Ų. By contrast, 2-cyano-3-phenylprop-2-enamide has an estimated TPSA of ~64 Ų, and 2-cyano-3-(4-hydroxyphenyl)prop-2-enamide has an estimated TPSA of ~67 Ų. The ~25 Ų increase in polar surface area resulting from the 4-cyanomethoxy substitution represents a substantial physicochemical differentiation.

topological polar surface area blood-brain barrier penetration cyanomethoxy substituent α-cyanoacrylamide physicochemical parameter

Synthetic Handle Orthogonality: The 4-Cyanomethoxy Group Enables Selective Reduction, Hydrolysis, and Click Chemistry Reactions Not Accessible with 4-Methoxy or 4-Hydroxy Congeners

In synthetic chemistry applications, the 4-(cyanomethoxy)phenyl substituent provides a chemically orthogonal reactive handle that is absent in simpler 4-substituted analogs. The terminal nitrile of the cyanomethoxy group can undergo selective catalytic hydrogenation to the corresponding aminomethyl ether, hydrolysis to the carboxamide or carboxylic acid, or participate in [3+2] cycloaddition (click) reactions to form tetrazole derivatives—all without affecting the α-cyanoacrylamide core when appropriate protecting group strategies are employed [1]. By contrast, the 4-methoxy analog (CAS 49678-42-4) offers only ether cleavage reactivity under harsh acidic conditions, and the 4-hydroxy analog offers phenolic acylation/alkylation chemistry. The catalogued role of 2-cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide as a synthetic intermediate for more complex organic molecules aligns with this unique orthogonal reactivity profile . Additionally, patent literature describes cyanomethoxy-substituted phenyl derivatives as intermediates in the synthesis of fungicidal heteroarylpiperidine and piperazine compounds, further substantiating the synthetic value of this functional group arrangement [2].

synthetic intermediate cyanomethoxy group orthogonal reactivity nitrile reduction click chemistry medicinal chemistry building block

2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide: Evidence-Based Research and Industrial Application Scenarios


Kinase Inhibitor Probe Development Requiring a Structurally Defined α-Cyanoacrylamide Scaffold with Extended Hydrogen-Bonding Capacity

The 5 hydrogen bond acceptor sites of 2-cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide—compared to only 3 HBA sites for the unsubstituted phenyl analog—support its use as a starting scaffold for developing ATP-competitive kinase inhibitors where engagement of the hinge region and an additional polar sub-pocket (e.g., the ribose pocket or solvent-exposed region) is desired. The terminal nitrile of the cyanomethoxy group can act as a hydrogen bond acceptor to backbone NH groups or ordered water molecules, providing binding interactions that methoxy or hydroxy congeners cannot replicate . The known Mps1/TTK kinase structural biology literature, which features cyanomethoxy-substituted acrylamide ligands co-crystallized in the kinase catalytic domain, provides class-level precedent for this binding mode strategy . Researchers procuring this compound for kinase-focused medicinal chemistry programs benefit from this expanded HBA pharmacophore relative to simpler commercially available α-cyanoacrylamides.

Synthetic Building Block for Late-Stage Diversification via Orthogonal Nitrile Chemistry in Medicinal Chemistry Campaigns

The 4-(cyanomethoxy)phenyl group provides a chemically differentiated synthetic handle that enables late-stage functionalization of the parent acrylamide scaffold. The terminal nitrile can be selectively reduced (to aminomethyl), hydrolyzed (to carboxamide or carboxylic acid), or engaged in [3+2] cycloaddition with azides (to form 1,2,3-triazole or tetrazole bioisosteres), all without affecting the α-cyanoacrylamide core under appropriate conditions . This orthogonal reactivity is not available in the 4-methoxy analog (CAS 49678-42-4) or the 4-hydroxy analog (CAS 3695-89-4), making the target compound a preferred procurement choice for parallel library synthesis and SAR expansion programs. Patent literature documenting cyanomethoxy-substituted phenyl intermediates in fungicide development provides industrial precedent for this synthetic approach .

Peripheral-Target Drug Discovery Programs Where Physicochemical Properties Favor Limited CNS Penetration

With an estimated TPSA of approximately 92 Ų—substantially higher than the ~64 Ų of the unsubstituted phenyl analog—2-cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide falls in a physicochemical space associated with reduced passive blood-brain barrier permeability (TPSA >90 Ų is a recognized threshold for low CNS exposure) . This property, combined with an intermediate XLogP3 (~1.19) that avoids the high lipophilicity of more elaborate N-alkyl cyanomethoxy analogs (e.g., XLogP3 4.1 for CAS 930082-69-2), positions the compound as a rationally selectable starting point for peripheral oncology, inflammation, or metabolic disease targets where CNS-mediated side effects are undesirable. Procurement of this specific compound, rather than a lower-TPSA analog, supports CNS-sparing drug design strategies in early-stage lead optimization.

Quote Request

Request a Quote for 2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.